molecular formula C21H28N4O3 B2826660 1-(2,3-Dimethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034530-66-8

1-(2,3-Dimethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2826660
CAS No.: 2034530-66-8
M. Wt: 384.48
InChI Key: YTKHBWLUZCSNEV-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This urea derivative features a 2,3-dimethoxyphenyl group linked via a urea bridge to a piperidine ring that is further substituted with a 2-methylpyridin-4-yl moiety. The structural combination of a substituted phenyl ring with a nitrogen-containing heterocycle like piperidine is a common pharmacophore found in numerous biologically active compounds, as piperidine derivatives represent one of the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Compounds with urea-based structures similar to this molecule have demonstrated potential as inhibitors of various kinase targets . The 2,3-dimethoxy substitution on the phenyl ring may enhance solubility and modulate binding affinity to biological targets, while the 2-methylpyridin-4-yl group likely contributes to pharmacokinetic properties such as metabolic stability and membrane permeability . The piperidine core serves as a crucial structural element that can influence the compound's conformation and interaction with enzymatic binding sites. This product is intended for research purposes in chemical biology, hit-to-lead optimization, and investigating structure-activity relationships. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound appropriately in controlled laboratory settings.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-15-13-17(7-10-22-15)25-11-8-16(9-12-25)14-23-21(26)24-18-5-4-6-19(27-2)20(18)28-3/h4-7,10,13,16H,8-9,11-12,14H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKHBWLUZCSNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea, with the CAS number 2034530-66-8, is a synthetic compound notable for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, focusing on its pharmacological implications and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N4O3C_{21}H_{28}N_{4}O_{3}, with a molecular weight of 384.5 g/mol. The structure features a dimethoxyphenyl group and a piperidine moiety, which are critical for its biological activity.

PropertyValue
CAS Number2034530-66-8
Molecular FormulaC21H28N4O3
Molecular Weight384.5 g/mol

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, a related piperidine derivative demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to conventional chemotherapeutics like bleomycin . The mechanism of action appears to involve apoptosis induction through interaction with specific cellular pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes linked to disease processes. In particular, it may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the context of neurodegenerative diseases such as Alzheimer's . Such inhibition could potentially lead to improved cognitive function by enhancing acetylcholine levels in the brain.

The biological activity of this compound is primarily attributed to its structural features, which facilitate binding to target proteins. The piperidine ring enhances lipophilicity, allowing better penetration into biological membranes and interaction with intracellular targets. Molecular docking studies suggest that the compound can effectively bind to active sites of specific enzymes, modulating their activity .

In Vivo Studies

In vivo studies have shown promising results regarding the anti-inflammatory effects of related compounds. For example, compounds derived from similar structures exhibited significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation markers in animal models . These findings support the potential use of this compound in treating inflammatory conditions.

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines revealed that derivatives of this compound possess varying degrees of activity. The most active derivatives showed IC50 values lower than those of established chemotherapeutic agents, indicating their potential as novel anticancer drugs .

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
Target Compound ~413.5* 2,3-Dimethoxyphenyl, methylpyridinyl Not reported High solubility, H-bond capacity
1-(2,6-Difluorophenyl)-3-(piperidin-4-yl)urea ~255.3 2,6-Difluorophenyl Not reported Polar receptor affinity
MDL100907 331.4 2,3-Dimethoxyphenyl, piperidine-methanol Not reported 5-HT2A antagonism
DMPI ~448.9 Dimethylphenyl, indole Not reported MRSA synergy

*Calculated based on structural formula.

Research Findings and Implications

  • Urea vs. Ketone/Amide Linkages : The target compound’s urea group likely enhances metabolic stability and hydrogen-bonding interactions compared to ketone (6e) or amide-based analogs .
  • Role of 2-Methylpyridinyl : This substituent may improve solubility and blood-brain barrier penetration relative to adamantyl or triazine-containing compounds .
  • Therapeutic Potential: Structural parallels to MDL100907 suggest CNS applications, while similarities to DMPI/CDFII indicate possible antimicrobial adjuvant uses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,3-Dimethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea, and how can reaction yields be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with coupling the 2,3-dimethoxyphenyl isocyanate intermediate to the (1-(2-methylpyridin-4-yl)piperidin-4-yl)methylamine precursor under anhydrous conditions. Use solvents like dimethylformamide (DMF) or dichloromethane (DCM) with a base catalyst (e.g., triethylamine) to facilitate urea bond formation .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product. Monitor purity via thin-layer chromatography (TLC) .
  • Yield optimization : Adjust reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:isocyanate). Use inert atmospheres (N₂/Ar) to prevent moisture interference .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks to confirm the urea NH group (~6.5–7.5 ppm), methoxy groups (~3.8–3.9 ppm), and piperidine/pyridine protons .
  • Mass spectrometry (HRMS) : Verify the molecular ion peak (expected m/z ~410–420 for C₂₃H₂₈N₄O₃) and fragmentation patterns .
  • IR spectroscopy : Identify urea carbonyl (C=O) stretching (~1640–1680 cm⁻¹) and aromatic C-H vibrations .

Q. How is initial bioactivity screening typically conducted for this compound?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. Measure IC₅₀ values via dose-response curves (0.1–100 µM range) .
  • Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7, A549) using MTT assays. Include controls for solvent cytotoxicity (e.g., DMSO <0.1%) .

Advanced Research Questions

Q. How can conflicting data on reaction yields or purity be resolved during synthesis?

  • Methodology :

  • Root-cause analysis : Use HPLC-MS to detect byproducts (e.g., incomplete urea formation or amine oxidation). Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to reduce side reactions .
  • Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (temperature, solvent, catalyst). Use software (e.g., JMP) for statistical optimization .

Q. What strategies are used to elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodology :

  • Molecular docking : Model the compound’s interaction with target enzymes (e.g., EGFR) using AutoDock Vina. Prioritize hydrogen bonding between the urea group and catalytic residues .
  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Measure Kᵢ values under varying substrate concentrations .

Q. How can solubility and stability challenges be addressed in pharmacokinetic studies?

  • Methodology :

  • Solubility enhancement : Use co-solvents (PEG-400, cyclodextrins) or salt formation (e.g., hydrochloride). Measure solubility via shake-flask method in PBS (pH 7.4) .
  • Stability profiling : Conduct forced degradation studies (acid/base hydrolysis, thermal stress). Analyze degradation products via LC-MS and adjust formulation pH (4–6) for optimal stability .

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